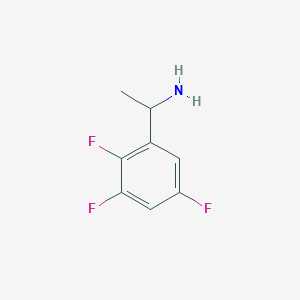

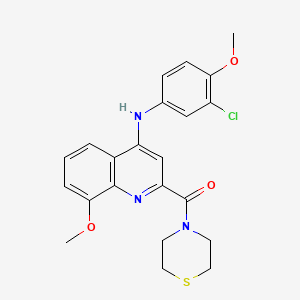

![molecular formula C21H26N4O3S B2882060 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide CAS No. 1030105-99-7](/img/structure/B2882060.png)

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

In 2006, a series of compounds with the 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl) scaffold were reported . These compounds were screened as HCV polymerase inhibitors . The structure-activity relationships (SAR) of substituents on the quinolinone ring were studied, leading to the discovery of a potent inhibitor with excellent potency in biochemical and cellular assays .Molecular Structure Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring can have many functional groups attached to it, which are responsible for its activity . For example, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .Scientific Research Applications

- Researchers have investigated the antimicrobial properties of this compound. It displays inhibitory effects against various microorganisms, including bacteria and fungi .

- In a study by Tedesco et al. (2006), a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones were screened as hepatitis C virus (HCV) NS5B polymerase inhibitors .

- The presence of specific functional groups at positions 7 and 8 on the benzothiadiazine ring contributes to its antihypertensive activity .

- The diverse functional groups (such as alkyl, aryl, and alkylamino) attached to different positions of the benzothiadiazine ring influence its activity .

Antimicrobial Activity

Antiviral Potential

Antihypertensive Properties

Antidiabetic Effects

KATP Channel Activation and AMPA Receptor Modulation

Mechanism of Action

Target of Action

The primary target of this compound is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the HCV, making it a key target for antiviral drugs .

Mode of Action

The compound acts as a potent inhibitor of the HCV RNA-dependent RNA polymerase . It binds to the polymerase, preventing it from synthesizing new viral RNA strands . This inhibits the replication of the virus within the host cells .

Biochemical Pathways

The compound affects the HCV replication pathway. By inhibiting the RNA-dependent RNA polymerase, it disrupts the viral replication cycle . This prevents the production of new virus particles, limiting the spread of the infection within the host .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been found to exhibit effective concentrations in the range of 16.4–59.8 μM

Result of Action

The inhibition of the HCV RNA-dependent RNA polymerase results in a significant reduction in viral replication . This leads to a decrease in the viral load within the host, alleviating the symptoms of the infection and potentially leading to the clearance of the virus .

properties

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[3-(N-ethylanilino)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c1-2-25(17-9-4-3-5-10-17)16-8-15-22-21(26)14-13-20-23-18-11-6-7-12-19(18)29(27,28)24-20/h3-7,9-12H,2,8,13-16H2,1H3,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRDMEXGYYOLRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)CCC1=NS(=O)(=O)C2=CC=CC=C2N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

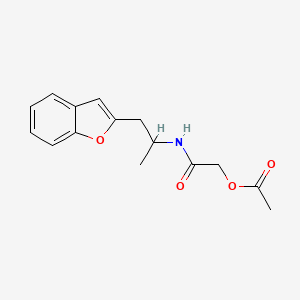

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2881977.png)

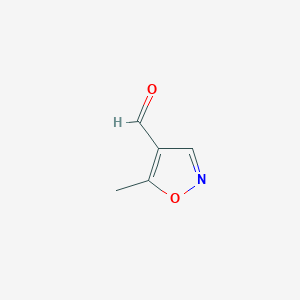

![2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone](/img/structure/B2881978.png)

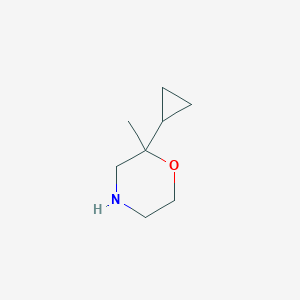

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2881981.png)

![3-methyl-N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2881984.png)

![1-(4-Bromophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2881992.png)

![3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2881995.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2882000.png)